molecular formula C22H24N2O5 B252860 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B252860
Poids moléculaire: 396.4 g/mol
Clé InChI: CMAILNQHTLWMSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, also known as MI-503, is a small molecule inhibitor that targets the transcription factor c-Myc. c-Myc is a proto-oncogene that is overexpressed in many types of cancer and is associated with poor prognosis. MI-503 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Mécanisme D'action

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one targets the transcription factor c-Myc, which plays a critical role in cell growth, proliferation, and differentiation. Overexpression of c-Myc is a common feature of many types of cancer and is associated with poor prognosis. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one binds to the transcriptional activation domain of c-Myc, preventing it from binding to its target genes and inhibiting its transcriptional activity. This leads to the downregulation of c-Myc target genes, which are involved in cell cycle progression, metabolism, and apoptosis.
Biochemical and Physiological Effects:
3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have a selective and potent inhibitory effect on c-Myc, with minimal off-target effects. In addition to its anti-cancer properties, 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and colitis. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to improve insulin sensitivity and glucose homeostasis in mouse models of diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized and modified, making it suitable for structure-activity relationship studies. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has some limitations for use in lab experiments. It is not suitable for use in cell lines that do not express c-Myc or have low levels of c-Myc expression. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one may also have limited efficacy in tumors that have acquired resistance to c-Myc inhibition.

Orientations Futures

There are several future directions for research on 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one. One area of focus is the development of combination therapies that enhance the efficacy of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one in cancer treatment. Another area of research is the identification of biomarkers that can predict response to 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, allowing for personalized treatment strategies. Additionally, there is interest in exploring the use of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one in other disease models, such as neurodegenerative diseases and viral infections. Further research is needed to fully understand the potential of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one as a therapeutic agent.

Méthodes De Synthèse

The synthesis of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2-methoxybenzaldehyde with 2-oxoethylamine to form a Schiff base, which is then reacted with morpholine and 3-hydroxyindolin-2-one to form the final product. The synthesis of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been optimized to improve yield and purity, making it suitable for use in scientific research.

Applications De Recherche Scientifique

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have demonstrated that 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one suppresses tumor growth and metastasis in mouse models of cancer. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Propriétés

Nom du produit

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Formule moléculaire

C22H24N2O5

Poids moléculaire

396.4 g/mol

Nom IUPAC

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)indol-2-one

InChI

InChI=1S/C22H24N2O5/c1-28-20-9-5-2-6-16(20)19(25)14-22(27)17-7-3-4-8-18(17)24(21(22)26)15-23-10-12-29-13-11-23/h2-9,27H,10-15H2,1H3

Clé InChI

CMAILNQHTLWMSV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O

SMILES canonique

COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.